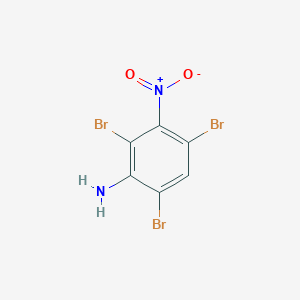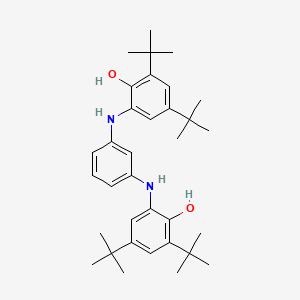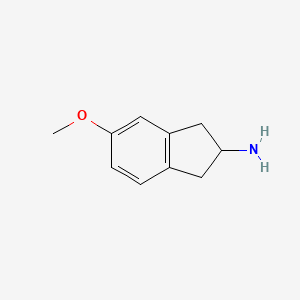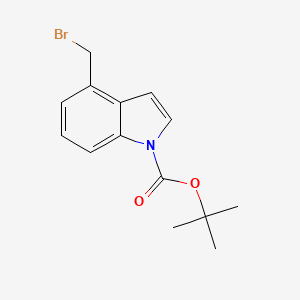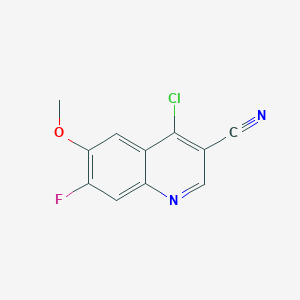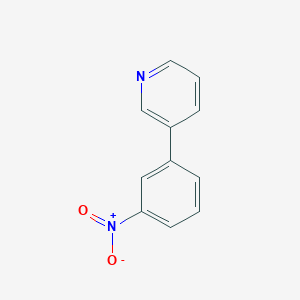
3-(3-Nitrophenyl)pyridine
Descripción general
Descripción
3-(3-Nitrophenyl)pyridine (3-NPP) is an organic compound with a wide range of applications in scientific research. It is an aromatic nitro compound with a pyridine moiety, and its structure consists of a phenyl ring with a nitro group attached at the 3-position, and a pyridine ring connected to the phenyl ring at the 4-position. 3-NPP has been shown to have a variety of biochemical and physiological effects, and its use in laboratory experiments has numerous advantages and limitations.
Aplicaciones Científicas De Investigación
1. Ligand for Coordination Chemistry and Building Blocks in Supramolecular Chemistry
3-(3-Nitrophenyl)pyridine derivatives have been synthesized for use as ligands to coordinate transition metal sites. These derivatives, such as 1-(nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines, are important in the development of multidentate chelate ligands, playing a pivotal role in supramolecular chemistry. They serve as precursors for constructing complex molecular structures, demonstrating their potential in the field of coordination chemistry (Rößlera et al., 2004).
2. Synthesis of Antiviral Agents
3-(3-Nitrophenyl)pyridine and its analogs have been employed in synthesizing novel compounds with potential antiviral properties. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs exhibit promising characteristics against the vaccinia virus, highlighting their significance in the development of new antiviral drugs (Shabunina et al., 2021).
3. Photophysical and Photochemical Properties
The compounds derived from 3-(3-Nitrophenyl)pyridine have been studied for their intriguing photophysical and photochemical properties. For example, certain nitrophenylpyridine derivatives have demonstrated significant interactions in their solid state structures and have been studied for their potential applications in photochemistry, particularly in the area of electron transfer processes (Chen et al., 2009).
4. Structural Studies and Crystal Engineering
Structural elucidation of 3-(3-Nitrophenyl)pyridine derivatives has provided insights into the design and development of novel materials. Detailed crystallographic studies have been carried out to understand the molecular structure and interactions of these compounds, aiding in the crystal engineering of noncentrosymmetric structures for applications like nonlinear optics (Jin et al., 2000).
5. Antineoplastic Drug Synthesis
3-(3-Nitrophenyl)pyridine derivatives have been utilized in the synthesis of antineoplastic (anti-cancer) drugs. The compounds serve as key intermediates in the synthesis of drugs like GDC-0449, demonstrating the vital role of these nitrophenylpyridine derivatives in the pharmaceutical industry (Cao et al., 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The reaction mechanism of nitropyridines, a related class of compounds, involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that nitropyridines can be synthesized from 3-nitropyridine, which forms 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
3-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZVWPHCFEYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479436 | |
| Record name | 3-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)pyridine | |
CAS RN |
4282-50-2 | |
| Record name | 3-(3-Nitrophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

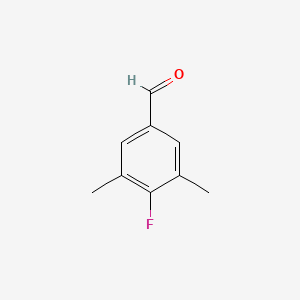
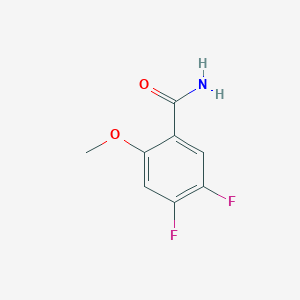

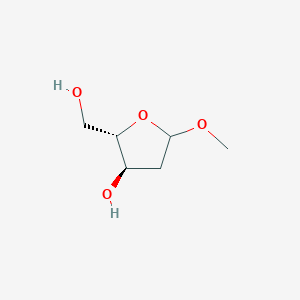
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

